molecular formula C11H13N3O2 B7452021 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one

3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one

Cat. No. B7452021
M. Wt: 219.24 g/mol
InChI Key: WLRAXBUDLFXGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it inhibits the proliferation of cancer cells. Additionally, it has been investigated for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves its ability to bind to specific receptors in the body, inhibiting the activity of certain enzymes. This results in the inhibition of cell growth and proliferation, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Research has shown that 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to decreased cell growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one in lab experiments is its high purity and yield. Additionally, its ability to inhibit the activity of certain enzymes makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are various future directions for the research on 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one. One potential direction is to investigate its potential use as an anticancer agent, specifically in combination with other drugs. Additionally, further research could be conducted on its ability to inhibit the activity of specific enzymes and its potential use in the treatment of various diseases. Furthermore, research could be conducted to optimize the synthesis method to achieve even higher yields and purity of the product.
In conclusion, 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one is a promising compound with potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully explore its potential and optimize its synthesis method.

Synthesis Methods

The synthesis of 3-(3-Hydroxypropyl)-4-imino-3,4-dihydro-1h-quinazolin-2-one involves the reaction of 2-aminobenzamide with 3-chloropropanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

4-amino-3-(3-hydroxypropyl)quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-10-8-4-1-2-5-9(8)13-11(16)14(10)6-3-7-15/h1-2,4-5,15H,3,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRAXBUDLFXGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.